Proxodolol

Vue d'ensemble

Description

Le proxodolol est un médicament à petite molécule qui agit comme un antagoniste non sélectif des récepteurs bêta-adrénergiques avec des propriétés supplémentaires de blocage des récepteurs alpha-adrénergiques . Il est principalement utilisé pour le traitement des maladies cardiovasculaires telles que l'hypertension artérielle et l'angine de poitrine, ainsi que des maladies oculaires comme le glaucome . La formule moléculaire du this compound est C17H26ClN3O4 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le proxodolol peut être synthétisé par un processus en plusieurs étapes . La synthèse commence par la monoalkylation du pyrocatéchol en utilisant de l'acide chloroacétique pour produire de l'acide 2-hydroxyphénoxyacétique. Cet intermédiaire est ensuite cyclisé par chauffage pour former la 1,4-benzodioxan-2-one. L'étape suivante implique la condensation de la 1,4-benzodioxan-2-one avec de l'acétamidoxime, produisant du 2-méthyl-5-(2-hydroxyphénoxymethyl)-1,2,4-oxadiazole. Ce composé est ensuite alkylé avec de l'épichlorhydrine pour produire le diéther correspondant, qui réagit facilement avec la tert-butylamine. Finalement, l'amine est convertie en sa forme chlorhydrate par réaction avec de l'acide chlorhydrique .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à haut rendement et de systèmes de purification pour garantir la qualité et le rendement constants du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le proxodolol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Il peut être réduit pour former différents dérivés réduits.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle aromatique et du fragment oxadiazole.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques et alpha-adrénergiques . Cette action antagoniste double conduit à une vasodilatation, une réduction du rythme cardiaque et une diminution de la pression artérielle. Les cibles moléculaires comprennent les récepteurs adrénergiques bêta-1, bêta-2 et alpha-1. Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) et la modulation du métabolisme de l'oxyde nitrique .

Composés similaires :

Propranolol : Un antagoniste non sélectif des récepteurs bêta-adrénergiques utilisé pour l'hypertension et l'angine de poitrine.

Unicité du this compound : Le this compound est unique en raison de ses propriétés antagonistes combinées des récepteurs bêta-adrénergiques et alpha-adrénergiques, qui offrent un effet thérapeutique plus large par rapport aux composés qui ne ciblent que les récepteurs bêta-adrénergiques . Cette action double rend le this compound particulièrement efficace dans le traitement d'affections telles que l'hypertension artérielle et le glaucome, où la modulation des récepteurs bêta et alpha est bénéfique .

Applications De Recherche Scientifique

Hypertension Management

Proxodolol has been evaluated for its efficacy in managing arterial hypertension. Clinical studies indicate that it effectively lowers blood pressure and reduces total peripheral vascular resistance.

- Clinical Findings : A study involving 38 patients with mild to moderate hypertension demonstrated that a daily dose of 120 mg of this compound corrected blood pressure in 79% of participants . The drug's efficacy was comparable to that of other antihypertensive agents like trandate and albetol.

| Study | Population | Dosage | Efficacy Rate |

|---|---|---|---|

| Sizova et al. (2006) | 38 patients | 120 mg/day | 79% |

Congestive Heart Failure (CHF)

This compound has also been investigated for its effects on patients with CHF. Its mechanism involves improving myocardial contractility and reducing symptoms associated with heart failure.

- Clinical Findings : In a study of 30 patients with ischemic heart disease and CHF, this compound treatment led to a 14% increase in left ventricular ejection fraction (LVEF), indicating improved cardiac function . Side effects were noted in approximately 26.7% of cases.

| Study | Population | LVEF Improvement | Side Effects |

|---|---|---|---|

| Sizova et al. (2006) | 30 patients | +14% | 26.7% |

Intraocular Pressure Reduction

This compound has been studied for its potential application in ophthalmology, particularly for lowering intraocular pressure in conditions like primary open-angle glaucoma.

- Clinical Findings : A study involving 105 patients showed that this compound effectively reduced intraocular pressure, especially when combined with other agents like pilocarpine . The hypotensive effect was attributed to decreased aqueous humor production and improved outflow.

| Study | Population | Combination Therapy | Efficacy |

|---|---|---|---|

| Unknown (1995) | 105 patients | Pilocarpine | Effective |

Antianginal Effects

This compound's antianginal properties have been explored in patients with coronary heart disease experiencing stable exercise-induced angina pectoris.

- Clinical Findings : In a clinical trial, this compound demonstrated significant reductions in heart rate and systolic blood pressure during exercise tests, indicating its potential as an effective antianginal agent .

| Study | Population | Dosage | Heart Rate Reduction |

|---|---|---|---|

| Unknown (1995) | Varies | 40-80 mg | 6-18 beats/min |

Mécanisme D'action

Proxodolol exerts its effects by blocking beta-adrenergic and alpha-adrenergic receptors . This dual antagonistic action leads to vasodilation, reduced heart rate, and decreased blood pressure. The molecular targets include beta-1, beta-2, and alpha-1 adrenergic receptors. The pathways involved in its mechanism of action include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of nitric oxide metabolism .

Comparaison Avec Des Composés Similaires

Propranolol: A nonselective beta-adrenergic receptor antagonist used for hypertension and angina.

Timolol: Another nonselective beta-adrenergic receptor antagonist used for glaucoma and hypertension.

Uniqueness of this compound: this compound is unique due to its combined beta-adrenergic and alpha-adrenergic receptor antagonistic properties, which provide a broader therapeutic effect compared to compounds that only target beta-adrenergic receptors . This dual action makes this compound particularly effective in treating conditions like hypertension and glaucoma, where both beta and alpha receptor modulation is beneficial .

Activité Biologique

Proxodolol is a non-selective beta-adrenergic antagonist with alpha-1 blocking properties, primarily used in the treatment of hypertension and congestive heart failure (CHF). This article explores the biological activity of this compound, summarizing its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

This compound operates by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and myocardial contractility. Its alpha-1 blocking activity contributes to vasodilation, enhancing blood flow and reducing blood pressure. This dual action is particularly beneficial in managing conditions such as hypertension and CHF.

Pharmacological Effects

- Blood Pressure Reduction : this compound has demonstrated significant efficacy in lowering blood pressure. In a clinical trial involving 60 patients with essential hypertension, this compound (120 mg) was found to be as effective as carvedilol (25 mg) in reducing blood pressure levels over an 89-day period .

- Improvement in Heart Function : In patients with CHF, this compound treatment resulted in a 14% increase in left ventricular ejection fraction (LVEF), indicating improved myocardial contractile function . This effect is attributed to its influence on nitric oxide metabolism, which plays a crucial role in cardiovascular health .

- Intraocular Pressure Reduction : this compound has been studied for its ophthalmic applications, particularly in reducing intraocular pressure. A study comparing this compound with timolol showed that this compound effectively decreased the rate of aqueous humor inflow, contributing to lower intraocular pressure .

Efficacy in Hypertension

A randomized controlled trial evaluated the effectiveness of this compound against carvedilol in patients diagnosed with essential hypertension. The results indicated comparable efficacy between the two medications, supporting the use of this compound as a viable alternative for hypertension management .

Impact on Chronic Heart Failure

In a separate study involving patients with ischemic heart disease and chronic heart failure, this compound was associated with significant clinical improvements. Patients exhibited reduced symptoms of CHF and enhanced cardiac function after treatment with this compound for 28 days .

Safety Profile

The safety profile of this compound has been assessed in various studies. Side effects were noted in approximately 26.7% of patients, leading to discontinuation in 6.7% of cases . Common adverse effects include fatigue, dizziness, and bradycardia, which are typical for beta-blockers.

Comparative Efficacy Table

| Drug | Indication | Dosage | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Hypertension | 120 mg | Comparable to carvedilol | Fatigue, dizziness |

| Carvedilol | Hypertension | 25 mg | Effective | Fatigue, hypotension |

| Timolol | Intraocular pressure | Varies | Effective at reducing IOP | Eye discomfort |

Propriétés

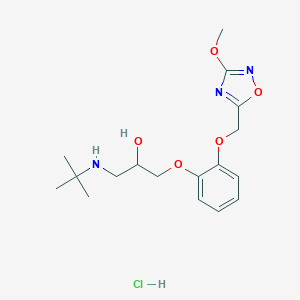

IUPAC Name |

1-(tert-butylamino)-3-[2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5.ClH/c1-17(2,3)18-9-12(21)10-23-13-7-5-6-8-14(13)24-11-15-19-16(22-4)20-25-15;/h5-8,12,18,21H,9-11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEOUWNTUSFDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC2=NC(=NO2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935921 | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-41-4 | |

| Record name | Proxodolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158446414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butylamino)-3-{2-[(3-methoxy-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLEPRODOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87016Q25GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.